5-(Trifluoromethyl)isoquinolin-1-ol
CAS No.: 630423-22-2
VCID: VC8128309
Molecular Formula: C10H6F3NO
Molecular Weight: 213.16 g/mol
* For research use only. Not for human or veterinary use.

Description |
5-(Trifluoromethyl)isoquinolin-1-ol is a heterocyclic compound belonging to the isoquinoline family, which is characterized by the presence of a nitrogen atom in its aromatic ring. This compound is specifically modified with a trifluoromethyl group (-CF3) attached to the fifth position of the isoquinoline ring and a hydroxyl group (-OH) at the first position. The trifluoromethyl group is known for its unique electronic properties, which can significantly influence the compound's reactivity and interactions with biological targets. Synthesis MethodsThe synthesis of 5-(Trifluoromethyl)isoquinolin-1-ol typically involves modifying existing isoquinoline structures. Various methodologies can be employed, often requiring careful control of reaction conditions to achieve the desired product. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction and confirm the product's formation and purity. Biological InteractionsWhile specific biological applications of 5-(Trifluoromethyl)isoquinolin-1-ol are not extensively documented, compounds with similar structures often exhibit interactions with biological targets due to their unique electronic properties. The trifluoromethyl group can enhance the compound's ability to interact with enzymes or receptors, potentially leading to pharmacological effects. Safety ConsiderationsThe compound poses several safety risks, as indicated by its GHS classification. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautions should be taken when handling this compound, including wearing protective clothing and avoiding ingestion or inhalation. |
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CAS No. | 630423-22-2 |
Product Name | 5-(Trifluoromethyl)isoquinolin-1-ol |
Molecular Formula | C10H6F3NO |
Molecular Weight | 213.16 g/mol |
IUPAC Name | 5-(trifluoromethyl)-2H-isoquinolin-1-one |
Standard InChI | InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-2-7-6(8)4-5-14-9(7)15/h1-5H,(H,14,15) |
Standard InChIKey | MBNVRTOZZFEJKS-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CNC2=O)C(=C1)C(F)(F)F |
Canonical SMILES | C1=CC2=C(C=CNC2=O)C(=C1)C(F)(F)F |
PubChem Compound | 21889835 |
Last Modified | Aug 20 2023 |
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